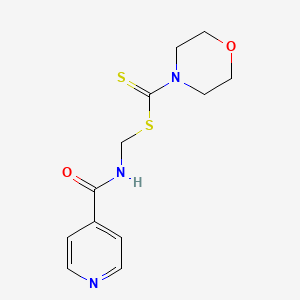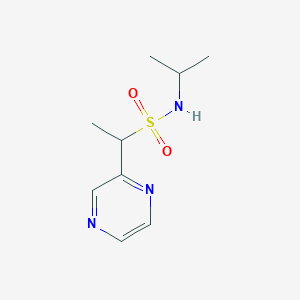![molecular formula C4H3N5 B13963169 7H-1,2,3-Triazolo[4,5-d]pyrimidine CAS No. 273-37-0](/img/structure/B13963169.png)
7H-1,2,3-Triazolo[4,5-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-1,2,3-Triazolo[4,5-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7H-1,2,3-Triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-formamido-1,2,3-triazole-5-carboxamide with benzyl chloride, followed by cyclization with hot formamide to yield the desired compound . Another approach involves the use of dicationic molten salts as catalysts, which facilitate the formation of the triazolo-pyrimidine structure under solvent-free conditions or in ethanol as a green solvent .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. The use of environmentally friendly catalysts and solvents is often preferred to minimize the environmental impact and enhance the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 7H-1,2,3-Triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form derivatives with altered electronic properties.
Reduction: Reduction reactions can modify the triazole or pyrimidine rings, leading to different functionalized products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolo-pyrimidine oxides, while substitution reactions can produce a wide range of functionalized derivatives .
Aplicaciones Científicas De Investigación
7H-1,2,3-Triazolo[4,5-d]pyrimidine has a broad spectrum of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7H-1,2,3-Triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. By binding to the active site of CDK2, the compound disrupts the kinase’s activity, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed the compound’s ability to form essential hydrogen bonds with key residues in the CDK2 active site .
Comparación Con Compuestos Similares
7H-1,2,3-Triazolo[4,5-d]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a fused pyrazole and pyrimidine ring system, known for its anticancer properties.
1,2,4-Triazolo[4,3-a]pyrimidine: A related compound with a different ring fusion pattern, used in the synthesis of various pharmaceuticals.
8-Azaguanine: A compound with a similar triazolo-pyrimidine structure, known for its antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific ring fusion and the resulting electronic properties, which contribute to its distinct chemical reactivity and biological activity .
Propiedades
Número CAS |
273-37-0 |
|---|---|
Fórmula molecular |
C4H3N5 |
Peso molecular |
121.10 g/mol |
Nombre IUPAC |
7H-triazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C4H3N5/c1-3-4(6-2-5-1)8-9-7-3/h2H,1H2 |
Clave InChI |
BHPATMJVJXDPRG-UHFFFAOYSA-N |
SMILES canónico |
C1C2=NN=NC2=NC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



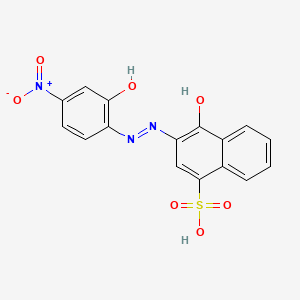
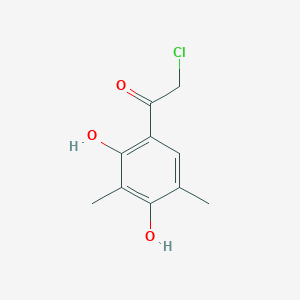
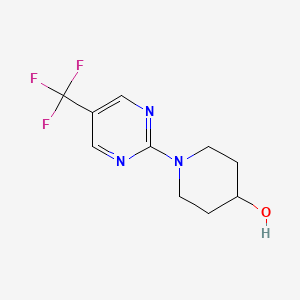

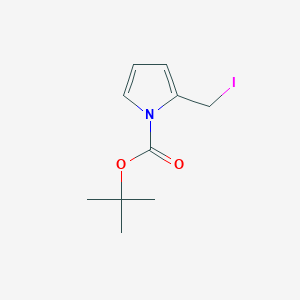

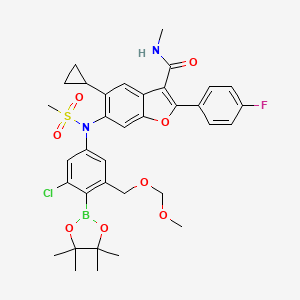

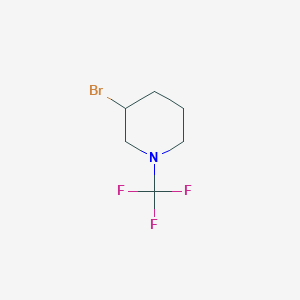
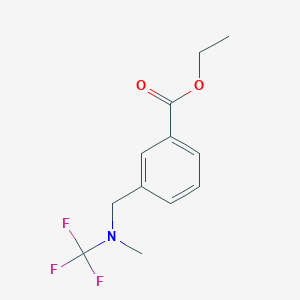
![2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13963164.png)
